molecular formula C20H17N5O2S B2556513 N-(2,5-dimethylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 1251590-11-0

N-(2,5-dimethylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

Cat. No.: B2556513
CAS No.: 1251590-11-0
M. Wt: 391.45
InChI Key: NKMAZJQUEQSGCA-UHFFFAOYSA-N
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Description

This compound features a fused isothiazolo[4,5-d]pyrimidin core with a 7-oxo group and a pyridin-4-yl substituent at position 2. The acetamide moiety is linked via a methylene group to the 6-position of the heterocycle, with the amide nitrogen bearing a 2,5-dimethylphenyl group.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-(7-oxo-3-pyridin-4-yl-[1,2]thiazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2S/c1-12-3-4-13(2)15(9-12)23-16(26)10-25-11-22-18-17(14-5-7-21-8-6-14)24-28-19(18)20(25)27/h3-9,11H,10H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKMAZJQUEQSGCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C=NC3=C(C2=O)SN=C3C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide, with the CAS number 1251590-11-0, is a complex organic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and therapeutic implications.

  • Molecular Formula : C20_{20}H17_{17}N5_5O2_2S
  • Molecular Weight : 391.4 g/mol
  • Structure : The compound features a dimethylphenyl group and a fused isothiazolo-pyrimidine moiety which are crucial for its biological activity.

Preliminary studies suggest that this compound may interact with various biological targets:

  • Calcium Ion Channels : The compound has been reported to modulate calcium ion channels, which play a critical role in muscle contraction and neurotransmitter release. This modulation can be beneficial in treating conditions such as cardiac arrhythmias and certain neurological disorders.
  • Protein Interactions : Interaction studies indicate that this compound may bind to proteins involved in calcium signaling pathways. Techniques such as molecular docking have been employed to elucidate these interactions.

Antioxidant and Anti-inflammatory Effects

The presence of the pyridine and isothiazole moieties hints at possible antioxidant and anti-inflammatory activities. Compounds with similar structures have been shown to exhibit these properties through various mechanisms, including the scavenging of free radicals and modulation of inflammatory pathways .

In Vitro Studies

In vitro assays have been utilized to assess the biological activity of related compounds. For example:

  • Antimicrobial Assays : Compounds structurally related to this compound have demonstrated varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria.

In Silico Studies

In silico studies using tools like Molinspiration and PreADMET have predicted favorable pharmacokinetic properties for compounds in this class, indicating good absorption and bioavailability profiles. These studies are essential for guiding further experimental validations .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
N-(3,5-dimethylphenyl)-2-(7-oxo-pyrido[4,5-d]pyrimidin)acetamideSimilar phenyl group; lacks isothiazole ringPotential anti-cancer activity
N-(2-amino-3-nitrophenyl)-2,6-difluorobenzamideContains nitro and fluorine substituentsAnticancer properties
N-(4-{[2-(2-Amino-4-Oxo)]}-pyrrolo[2,3-D]pyrimidin)acetamideContains pyrrolo-pyrimidine structureAntiviral activity

Comparison with Similar Compounds

Structural Features

The target compound’s distinguishing structural elements are compared below with analogs from literature:

Table 1: Structural Comparison

Compound Core Structure Key Substituents Amide Group
Target Compound Isothiazolo[4,5-d]pyrimidin 3-(Pyridin-4-yl), 7-oxo N-(2,5-dimethylphenyl)acetamide
Compound 24 Pyrido-thieno[2,3-d]pyrimidin Phenylamino, N-methyl Acetyl
Compound 11f Pyrimido[4,5-d]pyrimidin Benzyl, 1-methyl-7-((6-methylpyridin-3-yl)amino) Benzodiazepine-carboxamide
Compounds m, n, o Tetrahydropyrimidin Phenoxy, diphenylhexan Varied stereochemical configurations
Pesticides Chloroacetamide 2,6-Dimethylphenyl, methoxy Chloro substituents

Key Observations :

  • The isothiazolo-pyrimidin core in the target compound is distinct from the pyrido-thieno-pyrimidin (Compound 24) and pyrimido-pyrimidin (Compound 11f) systems, which may influence electronic properties and binding interactions.
  • Pesticidal chloroacetamides () share an acetamide backbone but lack heterocyclic complexity, highlighting the role of fused rings in pharmaceutical applications .

Physicochemical Properties

Limited data for the target compound necessitates inferences from analogs:

Table 2: Physicochemical Properties

Compound Melting Point (°C) IR/NMR Features
Target Compound Not reported Expected C=O (1,730 cm⁻¹), NH (3,390 cm⁻¹)
Compound 24 143–145 1,730 (C=O), 3,390 (NH)
Pesticides Variable Chloro signatures (e.g., 750 cm⁻¹)
  • The target’s pyridin-4-yl group may enhance solubility compared to phenylamino substituents in Compound 23.
  • Chloroacetamides () exhibit lower polarity due to non-heterocyclic structures, favoring pesticidal activity .

Q & A

Q. What synthetic methodologies are effective for synthesizing this compound, and how can reaction conditions be optimized?

A robust synthesis requires multi-step organic reactions, including cyclization and functional group coupling. For example, pyrimidine core formation may involve condensation of thiourea derivatives with α,β-unsaturated ketones under acidic conditions. Acetamide side-chain introduction can be achieved via nucleophilic acyl substitution using activated esters or coupling agents like DCC/DMAP. Reaction optimization should focus on solvent polarity (e.g., DMF or THF), temperature control (60–100°C), and catalytic systems (e.g., Pd catalysts for cross-coupling steps). Monitoring by TLC or HPLC ensures intermediate purity .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

  • IR spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and aromatic C-H bends (~3100 cm⁻¹) .
  • NMR : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to verify substituent integration (e.g., pyridinyl protons at δ 8.5–9.0 ppm) and acetamide methyl groups (δ 2.1–2.3 ppm) .
  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated in structurally related pyrimidine derivatives .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to target enzymes, and what validation methods are recommended?

Molecular docking (e.g., AutoDock Vina) and MD simulations can model interactions with kinases or proteases. Focus on hydrogen bonding with pyridinyl nitrogen and hydrophobic contacts with the isothiazolo-pyrimidine core. Validate predictions using:

  • Surface plasmon resonance (SPR) for kinetic binding analysis.
  • Isothermal titration calorimetry (ITC) to quantify thermodynamic parameters .

Q. What strategies resolve contradictions in biological activity data across different assays?

  • Dose-response curves : Compare IC₅₀ values in enzyme inhibition vs. cell viability assays to differentiate direct target engagement from off-target effects.
  • Metabolic stability testing : Use liver microsomes to assess if discrepancies arise from rapid degradation in cellular models .

Q. How can isotopic labeling (e.g., 13C^{13} \text{C}13C, 15N^{15} \text{N}15N) track metabolic pathways in vitro?

Incorporate labeled isotopes during synthesis. Use LC-MS/MS to trace metabolites in hepatocyte incubations. For example, 13C^{13} \text{C}-acetamide can elucidate hydrolysis pathways .

Methodological Design Questions

Q. What in vitro assays are optimal for evaluating kinase inhibition potency?

  • TR-FRET assays : Measure displacement of fluorescent ATP analogs in kinase domains (e.g., EGFR or JAK2).
  • Kinase profiling panels : Screen against 50+ kinases at 1 µM to identify selectivity .

Q. How should crystallization conditions be optimized for X-ray diffraction studies?

Use vapor diffusion (hanging drop) with PEG 3350 or ammonium sulfate as precipitants. Adjust pH (6.5–7.5) and temperature (4–20°C). Co-crystallize with target proteins to capture binding poses .

Q. What statistical approaches are appropriate for dose-response data with high variability?

  • Non-linear regression : Fit data to a four-parameter logistic model (GraphPad Prism).
  • Bootstrap resampling : Estimate 95% confidence intervals for EC₅₀ values .

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